2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole
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Overview
Description
2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole is a heterocyclic compound that features a fused chromene and pyrrole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole typically involves multi-component reactions. One common method involves the reaction of arylglyoxals, malono derivatives, and 4-amino coumarins in ethanol under reflux conditions . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for 2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chromeno-pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions include various substituted chromeno-pyrrole derivatives, which can exhibit different biological activities.
Scientific Research Applications
2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its structural similarity to other bioactive molecules, it is being investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This results in lower postprandial blood glucose levels, which is beneficial for managing diabetes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share a similar fused ring system but differ in their substitution patterns and biological activities.
Chromeno[4,3-b]pyrrol-3-yl derivatives: These derivatives have been studied for their α-glucosidase inhibitory activity and show structural similarities.
Uniqueness
2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit α-glucosidase with high potency sets it apart from other similar compounds .
Properties
CAS No. |
88989-41-7 |
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Molecular Formula |
C23H17NO |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C23H17NO/c1-3-9-16(10-4-1)21-19-15-25-20-14-8-7-13-18(20)23(19)24-22(21)17-11-5-2-6-12-17/h1-14,24H,15H2 |
InChI Key |
AMUJZPLUWUQYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)NC(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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